molecular formula C9H7NO2 B15134605 2,8a-Dihydroisoquinoline-1,6-dione

2,8a-Dihydroisoquinoline-1,6-dione

Cat. No.: B15134605
M. Wt: 161.16 g/mol
InChI Key: VDTDCUXPRRJGPR-UHFFFAOYSA-N
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Description

2,8a-Dihydroisoquinoline-1,6-dione is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8a-Dihydroisoquinoline-1,6-dione typically involves multicomponent reactions. One common method is the reaction of isoquinoline with alkyl propiolates and thiazolidin-2,4-dione under mild conditions . This reaction proceeds via the formation of reactive zwitterionic intermediates, which then react with thiazolidin-2,4-dione to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production methods could be developed based on existing synthetic routes.

Chemical Reactions Analysis

Types of Reactions

2,8a-Dihydroisoquinoline-1,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline-1,6-dione derivatives.

    Reduction: Reduction reactions can yield dihydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields isoquinoline-1,6-dione derivatives, while reduction can produce various dihydroisoquinoline compounds.

Scientific Research Applications

2,8a-Dihydroisoquinoline-1,6-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.

    Medicine: Isoquinoline derivatives are being investigated for their anticancer, antiviral, and neuroprotective properties.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2,8a-Dihydroisoquinoline-1,6-dione involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also modulate receptor activity by binding to specific receptor sites, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8a-Dihydroisoquinoline-1,6-dione is unique due to its specific structural features and the diverse range of reactions it can undergo. Its ability to form stable zwitterionic intermediates makes it a valuable compound in organic synthesis .

Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

2,8a-dihydroisoquinoline-1,6-dione

InChI

InChI=1S/C9H7NO2/c11-7-1-2-8-6(5-7)3-4-10-9(8)12/h1-5,8H,(H,10,12)

InChI Key

VDTDCUXPRRJGPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C=C2C1C(=O)NC=C2

Origin of Product

United States

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